molecular formula C14H21NO5 B14160675 2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate CAS No. 22775-41-3

2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate

Cat. No.: B14160675
CAS No.: 22775-41-3
M. Wt: 283.32 g/mol
InChI Key: GUSZNZWHOZBJKH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate is a chemical compound that features a benzoic acid core with three methoxy groups attached to the 3rd, 4th, and 5th carbon atoms of the benzene ring, and a dimethylaminoethyl ester group attached to the carboxyl group. This compound is known for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-(dimethylamino)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions . The resulting mixture is then neutralized and purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is explored for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzoylamino)ethyl 3,4,5-trimethoxybenzoate
  • 2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate maleate
  • Methyl 3,4,5-trimethoxybenzoate

Uniqueness

2-(Dimethylamino)ethyl 3,4,5-trimethoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the dimethylaminoethyl ester group enhances its solubility and reactivity compared to similar compounds .

Properties

CAS No.

22775-41-3

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

2-(dimethylamino)ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C14H21NO5/c1-15(2)6-7-20-14(16)10-8-11(17-3)13(19-5)12(9-10)18-4/h8-9H,6-7H2,1-5H3

InChI Key

GUSZNZWHOZBJKH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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